7-Amino-4-methyl-1,8-naphthyridin-2-ol
Overview
Description
7-Amino-4-methyl-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C9H9N3O . It has a molecular weight of 175.19 g/mol.
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 7-Amino-4-methyl-1,8-naphthyridin-2-ol, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 7-Amino-4-methyl-1,8-naphthyridin-2-ol consists of a naphthyridine core with an amino group at the 7th position and a methyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol include a density of 1.3±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a flash point of 223.5±28.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
Medicinal Chemistry
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .
Materials Science
This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthetic Receptors
2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors .
Antihypertensives and Antiarrhythmics
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .
Herbicide Safeners and Immunostimulants
These compounds are also used as herbicide safeners and immunostimulants .
Anticancer and Anti-HIV Agents
1,6-Naphthyridines, which are closely related to 1,8-naphthyridines, have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Ligands in Coordination Chemistry
1,8-Naphthyridines can be used as ligands in coordination chemistry . They can bind to metal ions to form complexes, which have applications in various fields such as catalysis, materials science, and biochemistry .
Components of Light-Emitting Diodes
1,8-Naphthyridines can be used as components of light-emitting diodes . They can contribute to the emission of light when an electric current is applied .
Components of Dye-Sensitized Solar Cells
1,8-Naphthyridines can be used in dye-sensitized solar cells . They can act as sensitizers, absorbing sunlight and converting it into electrical energy .
Molecular Sensors
1,8-Naphthyridines can be used to construct molecular sensors . They can detect and respond to changes in their environment, such as changes in temperature, pH, or the presence of specific molecules .
Components of Self-Assembly Host-Guest Systems
1,8-Naphthyridines can be used in self-assembly host-guest systems . These are systems in which molecules (the ‘guests’) are encapsulated within larger molecules or molecular assemblies (the ‘hosts’) .
Future Directions
1,8-Naphthyridines, including 7-Amino-4-methyl-1,8-naphthyridin-2-ol, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
properties
IUPAC Name |
7-amino-4-methyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-4H,1H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSEJOKAKIABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166156 | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
CAS RN |
1569-15-9 | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-methyl-1,8-naphthyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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